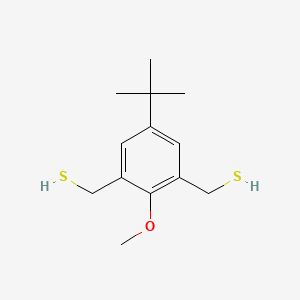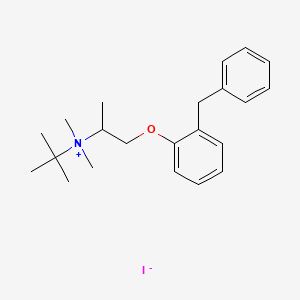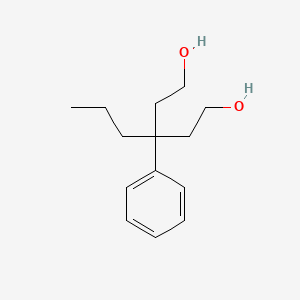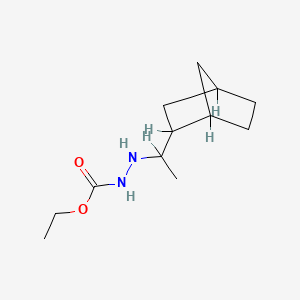
Tetrasodium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium oxide is a chemical compound that is often used in various industrial and scientific applications. It is known for its ability to act as a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of fields, including water treatment, cosmetics, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrasodium oxide can be synthesized through the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base . This reaction results in the formation of a white solid that is highly soluble in water.
Industrial Production Methods
In industrial settings, this compound is produced by reacting ethylenediaminetetraacetic acid with sodium hydroxide under controlled conditions. The reaction is typically carried out in large reactors, and the resulting product is purified and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium oxide undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form different oxidation states.
Reduction: It can be reduced under specific conditions to form lower oxidation states.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds .
Aplicaciones Científicas De Investigación
Tetrasodium oxide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which tetrasodium oxide exerts its effects involves its ability to bind to metal ions and form stable complexes. This chelating action helps to sequester metal ions and prevent them from participating in unwanted chemical reactions. The molecular targets and pathways involved in this process include the metal ions themselves and the various biological and chemical systems they interact with .
Comparación Con Compuestos Similares
Similar Compounds
Disodium ethylenediaminetetraacetic acid: Similar to tetrasodium oxide but with only two sodium ions.
Ethylenediaminetetraacetic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique in its ability to form stable complexes with metal ions, making it highly effective as a chelating agent. Its high solubility in water and ability to function under a wide range of pH conditions further enhance its versatility and usefulness in various applications .
Propiedades
Número CAS |
89091-90-7 |
|---|---|
Fórmula molecular |
HNa4O+3 |
Peso molecular |
108.966 g/mol |
Nombre IUPAC |
tetrasodium;hydroxide |
InChI |
InChI=1S/4Na.H2O/h;;;;1H2/q4*+1;/p-1 |
Clave InChI |
XSIXARXPTLGAOD-UHFFFAOYSA-M |
SMILES canónico |
[OH-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)

![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)

![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)






![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
